1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate carboxylic acid with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the 1,3,4-oxadiazole-2-thione ring.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating diseases such as Alzheimer’s, cancer, and cardiovascular disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves their interaction with specific molecular targets and pathways. For example, as acetylcholinesterase inhibitors, they interact with the catalytic active site and peripheral anionic site of the enzyme, leading to the inhibition of acetylcholine breakdown. This results in increased acetylcholine levels, which can improve cognitive function in Alzheimer’s disease patients.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar heterocyclic structure but different substitution pattern.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring structure.
1,3,4-Triazole: Contains three nitrogen atoms in the ring structure.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azo group and dimethylamino phenyl substituents enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
CAS No. |
122352-02-7 |
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Molecular Formula |
C24H22N6OS |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H22N6OS/c1-16-6-4-5-7-21(16)26-27-22(17-10-14-20(15-11-17)30(2)3)25-19-12-8-18(9-13-19)23-28-29-24(32)31-23/h4-15H,1-3H3,(H,29,32) |
InChI Key |
ZXOGPPBRFPGXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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